molecular formula C5H7N3O2S B154221 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole CAS No. 1615-41-4

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

Cat. No. B154221
CAS RN: 1615-41-4
M. Wt: 173.2 g/mol
InChI Key: ZQLIPHIEXOWXGX-UHFFFAOYSA-N
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Description

The compound of interest, 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole, is a derivative of the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied due to their antimicrobial properties and potential use in drug synthesis. The presence of a nitro group and a methylthio substituent in the compound suggests that it may exhibit significant biological activity, as seen in similar compounds .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the one-pot synthesis of trisubstituted imidazoles, which includes the formation of new carbon-nitrogen bonds in a sequential manner . Another method reported is the use of methyldithiocarbonyl imidazole as a transfer reagent for the synthesis of substituted thioureas . Additionally, microwave-assisted synthesis has been employed to produce trinitroimidazole derivatives, starting from imidazole . These methods highlight the versatility and efficiency of synthesizing imidazole derivatives with different substituents.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. X-ray crystallography has been used to confirm the structure of similar compounds, revealing details such as hydrogen bonding patterns and crystallization forces . Spectroscopic properties such as FTIR, NMR, and EIMS provide further structural characterization, identifying important peaks and confirming the presence of specific functional groups .

Chemical Reactions Analysis

Imidazole derivatives undergo a range of chemical reactions. For instance, photochemical rearrangement in the presence of water has been observed for 2-methyl-5-nitro-1H-imidazoles, leading to the formation of oxadiazole derivatives . Additionally, reactions involving the SRN1 mechanism have been reported, where 1-methyl-2-chloromethyl-5-nitroimidazole reacts with nitronate anions to yield compounds with an ethylenic double bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their substituents. The presence of a nitro group and other electron-withdrawing or donating groups can significantly affect properties such as solubility, melting point, and biological activity . For example, the antimicrobial activity of these compounds is often assessed through their minimum inhibitory concentrations (MICs) against various microorganisms . The synthesis of a secnidazole derivative demonstrated improved anti-urease activity, suggesting potential for antimicrobial applications .

Scientific Research Applications

Antimicrobial and Antifungal Properties

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole exhibits significant antimicrobial and antifungal properties. For example, some derivatives of this compound have shown notable antibacterial and antifungal activities, particularly against dermatophytes, in addition to displaying genotoxic effects in various assays (Zani et al., 1995). Other studies have synthesized derivatives that were effective against Gram-positive bacteria, with certain compounds demonstrating potent inhibitory effects against Helicobacter pylori (Letafat et al., 2008).

Chemical Synthesis and Characterization

The compound's utility extends to chemical synthesis and characterization. The synthesis of various nitroimidazoles, including 1-methyl-2-(methylthio)-5-nitro-1H-imidazole, has been extensively studied. These compounds are used in the preparation of derivatives with potential biological activities. For instance, the synthesis of 5-methyl-2-nitro-1-vinyl-1H-imidazole and its derivatives has been explored for their potential antimicrobial activity (Cavalleri et al., 1977). Additionally, the synthesis and characterization of various 1-methyl-1H-imidazole derivatives have been investigated, including studies on their crystal structures and genotoxic properties (Zani et al., 1995).

Photochemical Studies

Research has been conducted on the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, which includes compounds similar to 1-methyl-2-(methylthio)-5-nitro-1H-imidazole. These studies focus on the photorearrangement of these compounds in water-containing solutions and their subsequent reactions, contributing to a better understanding of their chemical properties under various conditions (Pfoertner & Daly, 1987).

Metabolic Studies

The metabolism of related nitroimidazole derivatives in animals has been a subject of interest. Studies have identified the main metabolites of these compounds in animal urines, providing insights into their biotransformation and toxicity profile (Assandri et al., 1978).

properties

IUPAC Name

1-methyl-2-methylsulfanyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-7-4(8(9)10)3-6-5(7)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLIPHIEXOWXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878796
Record name IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

CAS RN

1615-41-4
Record name Sulfuridazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Castelli, M Malagoli, AI Ruberto… - The Journal of …, 1997 - academic.oup.com
This paper reports the findings obtained using two new compounds belonging to the 5-nitroimidazole family: sulphuridazole (V1) and sulphonidazole (V2). We first assessed their …
Number of citations: 23 academic.oup.com

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